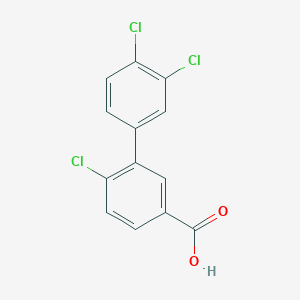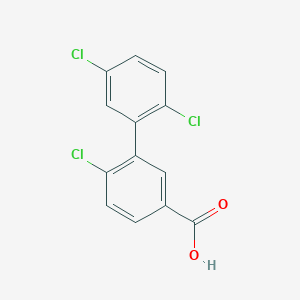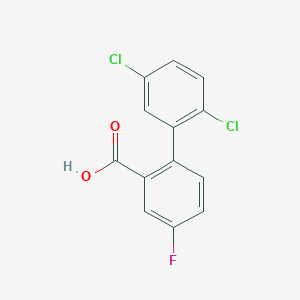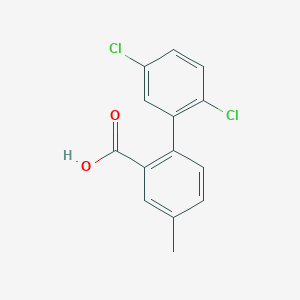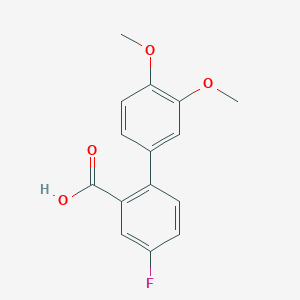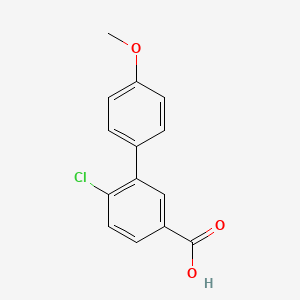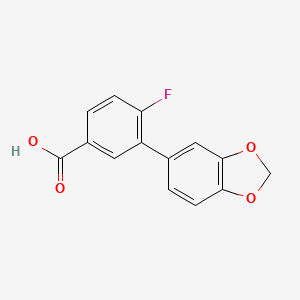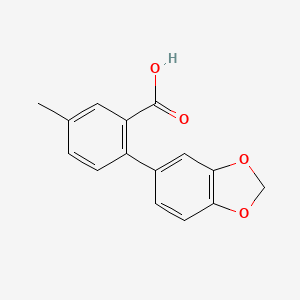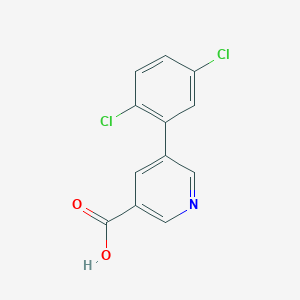
5-(2,5-Dichlorophenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Dichlorophenyl)nicotinic acid, also known as 5-DCN, is a synthetic organic compound that belongs to the class of compounds known as nicotinic acids. 5-DCN is a versatile compound that has been used in a variety of research applications, including those related to biochemistry, physiology, and pharmacology. 5-DCN has been shown to have a wide range of biochemical and physiological effects, and is a useful tool for laboratory experiments. In
作用機序
5-(2,5-Dichlorophenyl)nicotinic acid, 95% acts as an agonist of the nicotinic acetylcholine receptor (nAChR). It binds to the nAChR and activates it, leading to an increase in the production of acetylcholine and other neurotransmitters. This activation of the nAChR leads to a variety of physiological effects, including an increase in heart rate, an increase in blood pressure, and an increase in alertness.
Biochemical and Physiological Effects
The activation of the nAChR by 5-(2,5-Dichlorophenyl)nicotinic acid, 95% leads to a variety of biochemical and physiological effects. These effects include an increase in heart rate, an increase in blood pressure, an increase in alertness, an increase in appetite, an increase in activity levels, and an increase in respiration rate. 5-(2,5-Dichlorophenyl)nicotinic acid, 95% has also been shown to have an effect on the release of dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
5-(2,5-Dichlorophenyl)nicotinic acid, 95% is a useful tool for laboratory experiments due to its high purity and its ability to activate the nAChR. However, it is important to note that 5-(2,5-Dichlorophenyl)nicotinic acid, 95% is a synthetic compound and therefore it is not found in nature. As such, it is important to use caution when handling and storing 5-(2,5-Dichlorophenyl)nicotinic acid, 95%, as it can be toxic if not handled properly. Additionally, 5-(2,5-Dichlorophenyl)nicotinic acid, 95% can be expensive and difficult to obtain, which can limit its use in certain experiments.
将来の方向性
The future of 5-(2,5-Dichlorophenyl)nicotinic acid, 95% research is promising, as it has the potential to be used in a variety of scientific research applications. Future research could focus on the potential therapeutic uses of 5-(2,5-Dichlorophenyl)nicotinic acid, 95%, such as its use as an antidepressant or anxiolytic drug. Additionally, further research on the mechanism of action of 5-(2,5-Dichlorophenyl)nicotinic acid, 95% could lead to the development of more effective drugs that target the nAChR. Finally, further research on the biochemical and physiological effects of 5-(2,5-Dichlorophenyl)nicotinic acid, 95% could lead to a better understanding of the role of the nAChR in the body and the potential therapeutic applications of 5-(2,5-Dichlorophenyl)nicotinic acid, 95%.
合成法
5-(2,5-Dichlorophenyl)nicotinic acid, 95% can be synthesized from 2,5-dichlorophenylacetic acid and nicotinamide through a process known as condensation. The reaction involves the combination of the two compounds in a solvent, such as dimethylformamide (DMF), in the presence of a base, such as sodium hydroxide, and a catalyst, such as sodium bicarbonate. The reaction is exothermic and yields a product with a purity of 95%.
科学的研究の応用
5-(2,5-Dichlorophenyl)nicotinic acid, 95% has been used for a variety of scientific research applications, including those related to biochemistry, physiology, and pharmacology. It has been used in studies of enzyme kinetics, protein structure and function, and drug metabolism. It has also been used to study the effects of drugs on the nervous system, as well as to study the effects of various hormones and neurotransmitters.
特性
IUPAC Name |
5-(2,5-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-1-2-11(14)10(4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTBZFOCLCIXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CN=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653537 |
Source


|
| Record name | 5-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181639-80-4 |
Source


|
| Record name | 5-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

